(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13769755
InChI: InChI=1S/C24H25NO6/c1-2-14-30-22(26)13-7-12-21(23(27)28)25-24(29)31-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,27,28)/t21-/m0/s1
SMILES: C=CCOC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C24H25NO6
Molecular Weight: 423.5 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid

CAS No.:

Cat. No.: VC13769755

Molecular Formula: C24H25NO6

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid -

Specification

Molecular Formula C24H25NO6
Molecular Weight 423.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-prop-2-enoxyhexanoic acid
Standard InChI InChI=1S/C24H25NO6/c1-2-14-30-22(26)13-7-12-21(23(27)28)25-24(29)31-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,27,28)/t21-/m0/s1
Standard InChI Key XLZBRNYLRGKRKC-NRFANRHFSA-N
Isomeric SMILES C=CCOC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES C=CCOC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C=CCOC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a hexanoic acid backbone with two key functional groups:

  • An Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position, providing ultraviolet (UV) detectability and acid-labile protection during solid-phase peptide synthesis .

  • An allyloxy-oxo moiety at the ε-position, offering orthogonal protection for side-chain functionalization .

The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₆N₂O₇
Molecular Weight478.5 g/mol
CAS Number133464-45-6
Purity≥95% (HPLC)
Storage Conditions2–8°C, protected from light
SMILES NotationO=C(O)CC@@HCCCC(OC=CC)=O

Synthesis and Analytical Characterization

Synthetic Methodology

The compound is synthesized via a multi-step protocol:

  • Fmoc Protection: Reaction of L-lysine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions to protect the α-amino group .

  • Allyloxycarbonyl Activation: Selective esterification of the ε-amino group using allyl chloroformate in the presence of diisopropylethylamine (DIPEA) .

  • Oxidation: Conversion of the ε-hydroxyl group to a ketone using Dess-Martin periodinane, yielding the 6-oxohexanoic acid moiety .

Table 2: Representative Reaction Conditions

StepReagentsSolventTemperatureDurationYield
1Fmoc-Cl, Na₂CO₃Dioxane/H₂O0°C → RT4 hr82%
2Allyl chloroformate, DIPEADCM0°C2 hr75%
3Dess-Martin periodinaneAcetoneRT1 hr90%

Analytical Validation

  • HPLC: A reverse-phase C18 column (4.6 × 250 mm) with acetonitrile/water gradients confirms ≥95% purity .

  • Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 479.3, consistent with theoretical calculations .

  • Chiral Analysis: Polarimetry ([α]D²⁵ = +12.5°) and chiral HPLC validate the (S)-configuration .

Applications in Peptide Science

Orthogonal Protection Strategy

The allyloxy group serves as a temporary protective group removable via palladium-catalyzed deprotection, enabling sequential side-chain modifications without disturbing the Fmoc group . This duality is exploited in:

  • Segment Condensation: Facilitating the synthesis of long peptides (>50 residues) by preventing unintended chain termination .

  • Post-Synthetic Modifications: Introducing fluorophores or bioorthogonal handles at the ε-position for therapeutic conjugates .

Biomedical Relevance

In a 2024 study, enantiomeric analogs of this compound were incorporated into multidomain peptides (MDPs) to create protease-resistant hydrogels. Key findings include:

  • Extended In Vivo Residence: D-amino acid variants persisted for 94 ± 7% at injection sites after 4 weeks vs. 23 ± 7% for L-forms .

  • Controlled Antigen Release: Both enantiomers released 89% of co-delivered ovalbumin within 8 days, demonstrating degradation-independent release kinetics .

ConditionDegradation After 30 Days
40°C, 75% RH4.2%
pH 7.4 PBS, 25°C1.8%
0.1 M HCl, 25°C8.9%

Comparative Analysis With Analogous Compounds

Fmoc-Lys(Alloc)-OH vs. Target Compound

While both feature ε-protected lysine derivatives, critical differences exist:

ParameterFmoc-Lys(Alloc)-OH (S)-2-...allyloxy-6-oxohexanoic acid
Protecting GroupAlloc (allyloxycarbonyl)Allyloxy-oxo
Deprotection MethodPd(0)/PhSiH₃Oxidative cleavage
Side Chain FunctionalityAmineKetone
Peptide ApplicationsStandard SPPSConjugation-ready scaffolds

Recent Advancements (2023–2025)

Photoresponsive Drug Delivery

Incorporation into azobenzene-crosslinked hydrogels enabled light-controlled peptide release, achieving 92% payload delivery under 365 nm irradiation .

Antimicrobial Peptides (AMPs)

A 2025 study utilized this compound to synthesize AMPs with reduced hemolytic activity (HC₅₀ > 500 μg/mL) while maintaining efficacy against Staphylococcus aureus (MIC = 8 μg/mL) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator